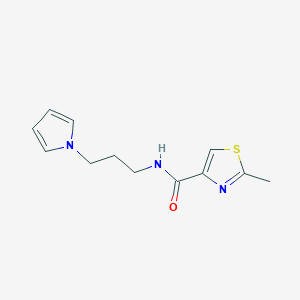
N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide” is a complex organic molecule that contains a pyrrole ring and a thiazole ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Thiazole, or 1,3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen; the term ‘thiazole’ also represents a large class of derivatives .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrole-containing compounds are generally synthesized through various methods, including the Knorr pyrrole synthesis, the Paal-Knorr synthesis, and the Van Leusen reaction . Thiazoles are typically synthesized through the reaction of α-haloketones and thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and thiazole rings. Pyrrole has a five-membered ring with four carbon atoms and one nitrogen atom . Thiazole also has a five-membered ring but contains three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of a nitrogen atom in its five-membered ring . Thiazole is also reactive and can participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and thiazole rings. For example, both pyrrole and thiazole are aromatic and have the ability to participate in pi stacking interactions .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Enaminones as Building Blocks : Enaminones, including compounds similar to N-(3-(1H-pyrrol-1-yl)propyl)-2-methylthiazole-4-carboxamide, are synthesized as key intermediates for various biological activities. These compounds have shown potential in antitumor and antimicrobial activities. For instance, certain synthesized enaminones exhibited cytotoxic effects against human breast and liver carcinoma cell lines, comparable to standard treatments like 5-fluorouracil (Riyadh, 2011).
Synthesis and Evaluation as Potential Agents
- Potential Antipsychotic Agents : Heterocyclic analogues of similar compounds have been evaluated as potential antipsychotic agents. These analogues showed potent in vivo activities, suggesting a promising direction for the development of new therapeutic agents (Norman et al., 1996).
Microwave-Assisted Synthesis
- Modern Synthesis Techniques : The synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, which are similar in structure, has been achieved using both conventional chemical methods and modern microwave techniques. This approach offers higher yields in shorter times compared to conventional methods, highlighting the efficiency of modern synthesis techniques (Youssef et al., 2012).
Gene Expression Regulation
- Small Molecules Targeting DNA Sequences : Small molecules, like pyrrole-containing compounds, have been shown to control gene expression by targeting specific DNA sequences. These findings indicate the potential of such compounds in therapeutic applications, especially in regulating gene expression at the molecular level (Gottesfeld et al., 1997).
Synthesis of Benzamide-Based Derivatives
- Antiavian Influenza Virus Activity : Novel benzamide-based derivatives have been synthesized, showing significant anti-influenza A virus (H5N1) activity. This study underscores the potential of such compounds in antiviral research and therapy (Hebishy et al., 2020).
Synthesis of N-Acylbenzotriazoles
- Organic Synthesis Applications : N-Acylbenzotriazoles, including pyrrole-containing compounds, are used in various organic synthesis applications. They serve as neutral N-acylation agents for preparing amides, peptides, and other derivatives, demonstrating their versatility in organic synthesis (Katritzky et al., 2004).
DNA Recognition and Polyamides
- Targeting Specific DNA Sequences : Pyrrole-containing polyamides can target specific DNA sequences in the minor groove, controlling gene expression. This research opens up possibilities for treating diseases, including cancer, by targeting genetic sequences at the molecular level (Chavda et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-10-14-11(9-17-10)12(16)13-5-4-8-15-6-2-3-7-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTCQARCIJLZNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![1-[4-[Cyclopropyl-(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2614927.png)
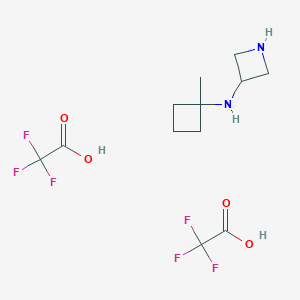

![1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2614930.png)
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-methylbutan-1-one](/img/structure/B2614932.png)
![2-(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2614934.png)
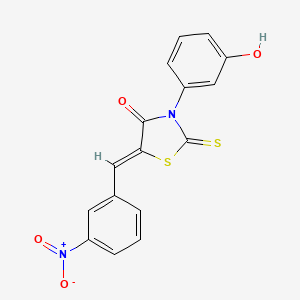
![5-((3-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2614937.png)

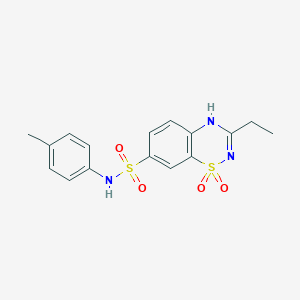
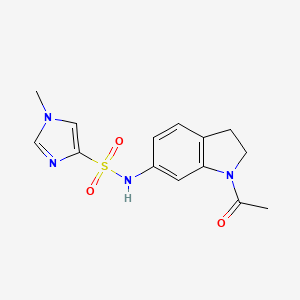
![2-Ethyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride](/img/structure/B2614948.png)
